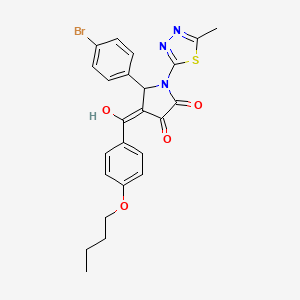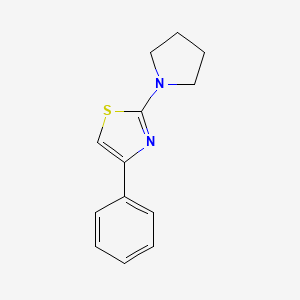
4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-1-phenylethanone with thiourea to form 2-phenylthiazole, which is then reacted with pyrrolidine under suitable conditions to yield the target compound. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile, with the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesisers can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminium hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminium hydride in tetrahydrofuran.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecule.
相似化合物的比较
Similar Compounds
4-Phenyl-2-(piperidin-1-yl)-1,3-thiazole: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-Phenylthiazole: Lacks the pyrrolidine ring, simpler structure.
4-Phenyl-2-(morpholin-1-yl)-1,3-thiazole: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole is unique due to the presence of both a phenyl group and a pyrrolidine ring, which confer specific steric and electronic properties. These features can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and development.
属性
CAS 编号 |
125488-15-5 |
|---|---|
分子式 |
C13H14N2S |
分子量 |
230.33 g/mol |
IUPAC 名称 |
4-phenyl-2-pyrrolidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C13H14N2S/c1-2-6-11(7-3-1)12-10-16-13(14-12)15-8-4-5-9-15/h1-3,6-7,10H,4-5,8-9H2 |
InChI 键 |
FPGSFUUWEANWRU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC(=CS2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


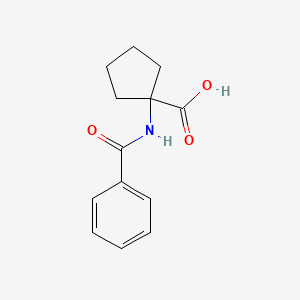
![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)

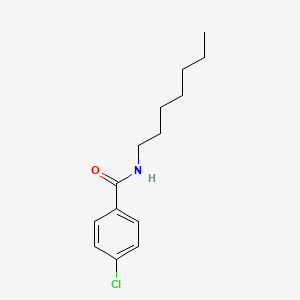
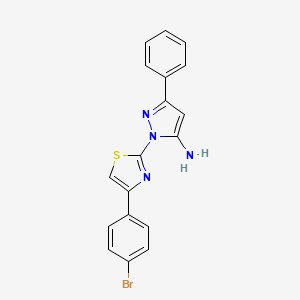
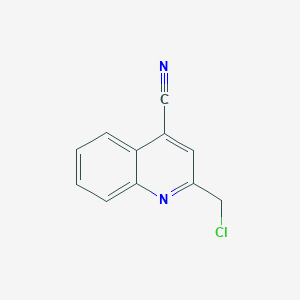
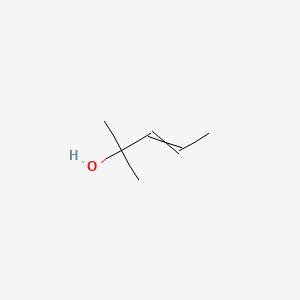
![2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone](/img/structure/B14167176.png)
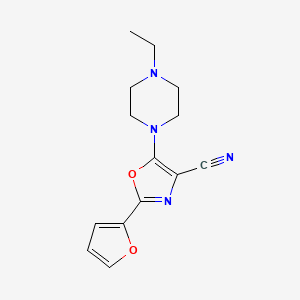
![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)
![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
